molecular formula C14H8INO B1613542 2-Cyano-2'-iodobenzophenone CAS No. 890098-75-6

2-Cyano-2'-iodobenzophenone

Cat. No.: B1613542
CAS No.: 890098-75-6
M. Wt: 333.12 g/mol
InChI Key: FWPLVAHRSRZQLB-UHFFFAOYSA-N
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Description

2-Cyano-2’-iodobenzophenone is an organic compound with the molecular formula C14H8INO It is a derivative of benzophenone, where the phenyl ring is substituted with a cyano group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2’-iodobenzophenone can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-iodobenzophenone is reacted with a cyano-substituted boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of 2-Cyano-2’-iodobenzophenone often involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as column chromatography or distillation, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Coupling: Palladium catalysts with boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzophenones.

    Reduction: Formation of 2-amino-2’-iodobenzophenone.

    Oxidation: Formation of 2-cyano-2’-carboxybenzophenone.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

2-Cyano-2’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Cyano-2’-iodobenzophenone depends on the specific reaction or application. In coupling reactions, the compound acts as an electrophile, with the iodine atom facilitating the formation of new carbon-carbon bonds. The cyano group, being an electron-withdrawing group, can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

2-Cyano-2’-iodobenzophenone can be compared with other similar compounds, such as:

    2-Cyano-4’-iodobenzophenone: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

    2-Cyano-2’-bromobenzophenone: Bromine instead of iodine, which affects the compound’s reactivity and the conditions required for substitution reactions.

    2-Cyano-2’-chlorobenzophenone: Chlorine instead of iodine, resulting in different physical properties and reactivity.

The uniqueness of 2-Cyano-2’-iodobenzophenone lies in the presence of both the cyano and iodine groups, which provide a combination of electron-withdrawing effects and reactivity that can be exploited in various chemical transformations.

Properties

IUPAC Name

2-(2-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLVAHRSRZQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641545
Record name 2-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-75-6
Record name 2-(2-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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